

An In-Depth Technical Guide on the Biological Activity of 2-Heptyl Isothiocyanate

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Compound of Interest

Compound Name: *2-Heptyl isothiocyanate*

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Disclaimer: Scientific literature extensively details the biological activities of numerous isothiocyanates (ITCs); however, specific research on **2-Heptyl Isothiocyanate** is notably scarce. This guide provides a comprehensive overview of the known biological activities of the isothiocyanate class of compounds, leveraging data from well-studied analogues such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC). The experimental protocols and mechanisms of action described herein are based on these related compounds and are presented as a predictive framework for investigating the biological potential of **2-Heptyl Isothiocyanate**.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables of the Brassicaceae family.^{[1][2]} Upon plant cell damage, the enzyme myrosinase is released and catalyzes the conversion of glucosinolates into ITCs, which are responsible for the characteristic pungent flavor of these vegetables.^[2] ITCs are recognized for a wide range of health-promoting properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.^{[3][4][5]} The biological activity of ITCs is largely attributed to their electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets, thereby modulating various signaling pathways.

Anticancer Activity

The anticancer properties of ITCs are well-documented and are a result of their ability to modulate multiple cellular processes involved in cancer initiation, promotion, and progression.

[6][7]

Mechanisms of Anticancer Action

ITCs exert their anticancer effects through several key mechanisms:

- **Induction of Apoptosis:** ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and the release of cytochrome c from mitochondria.[7][8]
- **Cell Cycle Arrest:** Many ITCs have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[6][8]
- **Modulation of Biotransformation Enzymes:** ITCs can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing Phase II detoxifying enzymes (e.g., glutathione S-transferases, quinone reductase) that facilitate the elimination of carcinogens.[6][7]
- **Inhibition of Angiogenesis and Metastasis:** ITCs have been shown to interfere with the formation of new blood vessels that supply tumors and can inhibit the invasion and migration of cancer cells.[7]

Quantitative Anticancer Data for Representative ITCs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for SFN, PEITC, and BITC against various cancer cell lines, illustrating their potent cytotoxic effects.

Table 1: IC50 Values of Sulforaphane (SFN) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Incubation Time (h)	Reference
H460	Non-small cell lung	12	Not Specified	[9]
H1299	Non-small cell lung	8	Not Specified	[9]
A549	Non-small cell lung	10	Not Specified	[9]
293T	Human Kidney	13.5	48	[3]
769-P	Human Kidney	11.2	48	[3]
MDAH 2774	Ovarian	~8	Not Specified	[10]
SkOV-3	Ovarian	~8	Not Specified	[10]
OECM-1	Ovarian	5.7	Not Specified	[10]

Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Incubation Time (h)	Reference
SKOV-3	Ovarian	27.7	Not Specified	[11]
OVCAR-3	Ovarian	23.2	Not Specified	[11]
NUTU-19	Ovarian	25.1	Not Specified	[11]
TOV-21G	Ovarian	5	24	[11]
MDA-MB-231	Breast	7.2	Not Specified	[11]
T47D	Breast	9.2	Not Specified	[11]
MCF-7	Breast	10.6	Not Specified	[11]
MIAPaca2	Pancreatic	~7	24	[7]
Huh7.5.1	Hepatocellular	29.6	Not Specified	[12]

Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Incubation Time (h)	Reference
8505C	Anaplastic Thyroid	27.56	Not Specified	[13]
CAL-62	Anaplastic Thyroid	28.30	Not Specified	[13]
MDA-MB 231	Triple-Negative Breast	18.65	24	[14]
MCF-7	Breast	21.00	24	[14]
CLBL-1	Canine B-cell Lymphoma	3.63	24	[15]
CLB70	Canine B-cell Lymphoma	3.78	24	[15]
CNK-89	Canine NK-cell Lymphoma	13.33	24	[15]

Antimicrobial Activity

ITCs possess broad-spectrum antimicrobial activity against a range of bacteria and fungi, including antibiotic-resistant strains.[2][16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve:

- Disruption of Cell Membrane Integrity: ITCs can damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.
- Inhibition of Essential Enzymes: The electrophilic nature of ITCs allows them to react with and inactivate key microbial enzymes involved in metabolism and growth.

- Induction of Oxidative Stress: ITCs can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.

Quantitative Antimicrobial Data for Representative ITCs

The following tables present the Minimum Inhibitory Concentration (MIC) values for SFN and BITC against various microbial pathogens.

Table 4: Minimum Inhibitory Concentration (MIC) of Sulforaphane (SFN) Against Various Microorganisms

Microorganism	Type	MIC (μ g/mL)	Reference
Various Species (23 of 28 tested)	Bacteria & Fungi	1 - 4	[16][17]
Pseudomonas aeruginosa	Bacterium	$\geq 16 - 32$	[16][17]
MRSA isolates	Bacteria	$\geq 16 - 32$	[16][17]
Candida albicans	Fungus	$\geq 16 - 32$	[16][17]
Helicobacter pylori	Bacterium	0.06 - 8	[6]
Gram-positive oral pathogens	Bacteria	250 - 1000	[6]
Vibrio cholerae	Bacterium	~ 88.6 (0.5 mM)	[6]
Xanthomonas campestris	Bacterium	15.63	[1]
Fusarium oxysporum	Fungus	15.63	[1]
Gibberella zeae	Fungus	7.81	[1]
Staphylococcus aureus	Bacterium	31.25	[1]

Table 5: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Benzyl Isothiocyanate (BITC) Against Various Microorganisms

Microorganism	Type	MIC	MBC	Reference
Fusobacterium nucleatum	Bacterium	0.2%	0.4%	[4][18]
Gram-positive bacteria	Bacteria	Generally lower than AITC	Not Specified	[2][19]
Gram-negative bacteria	Bacteria	Similar to AITC	Not Specified	[2][19]
Yeast and Fungi	Fungi	Strong inhibitory activity	Not Specified	[2][19]
Pseudomonas fragi	Bacterium	~1000 ppm	Not Specified	[20]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. ITCs have demonstrated potent anti-inflammatory effects.[5][21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of ITCs are primarily mediated through:

- Inhibition of the NF-κB Pathway: ITCs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21][23]
- Activation of the Nrf2-ARE Pathway: As will be discussed in the next section, the activation of the Nrf2 pathway by ITCs also contributes to their anti-inflammatory effects by upregulating antioxidant and cytoprotective genes.
- Modulation of MAPK Signaling: ITCs can influence the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in inflammatory signaling.[24]

Quantitative Anti-inflammatory Data for Representative ITCs

Quantifying the anti-inflammatory activity of ITCs is often done by measuring the inhibition of inflammatory mediators.

Table 6: Anti-inflammatory Activity of Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC)

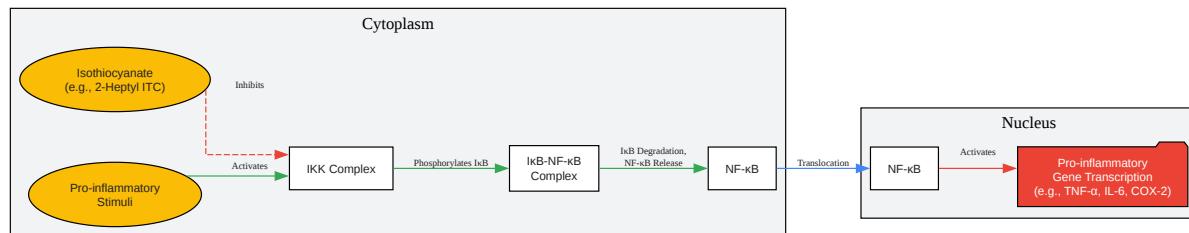
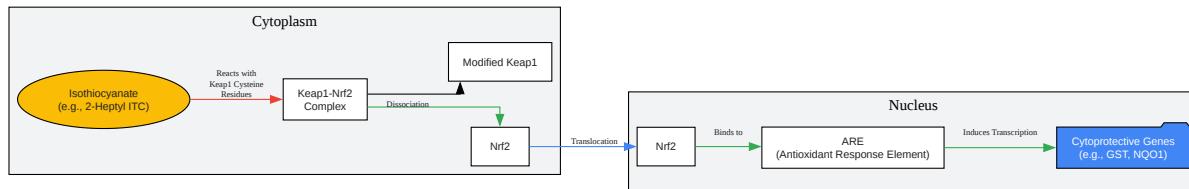
Compound	Assay	Effect	IC50 (μM)	Reference
Sulforaphane	Inhibition of pro-inflammatory markers in Caco-2 cells	Downregulation of IL-6, IL-8, MCP-1, COX-2, etc.	2.0 - 4.9	[25]
PEITC + SFN	Nitric Oxide (NO) Assay	Synergistic downregulation of inflammatory markers	Not Applicable	[26]
PEITC	Inhibition of IL-6 production	Inhibition of caspase-1/RIP2 pathway	Not Specified	[27]

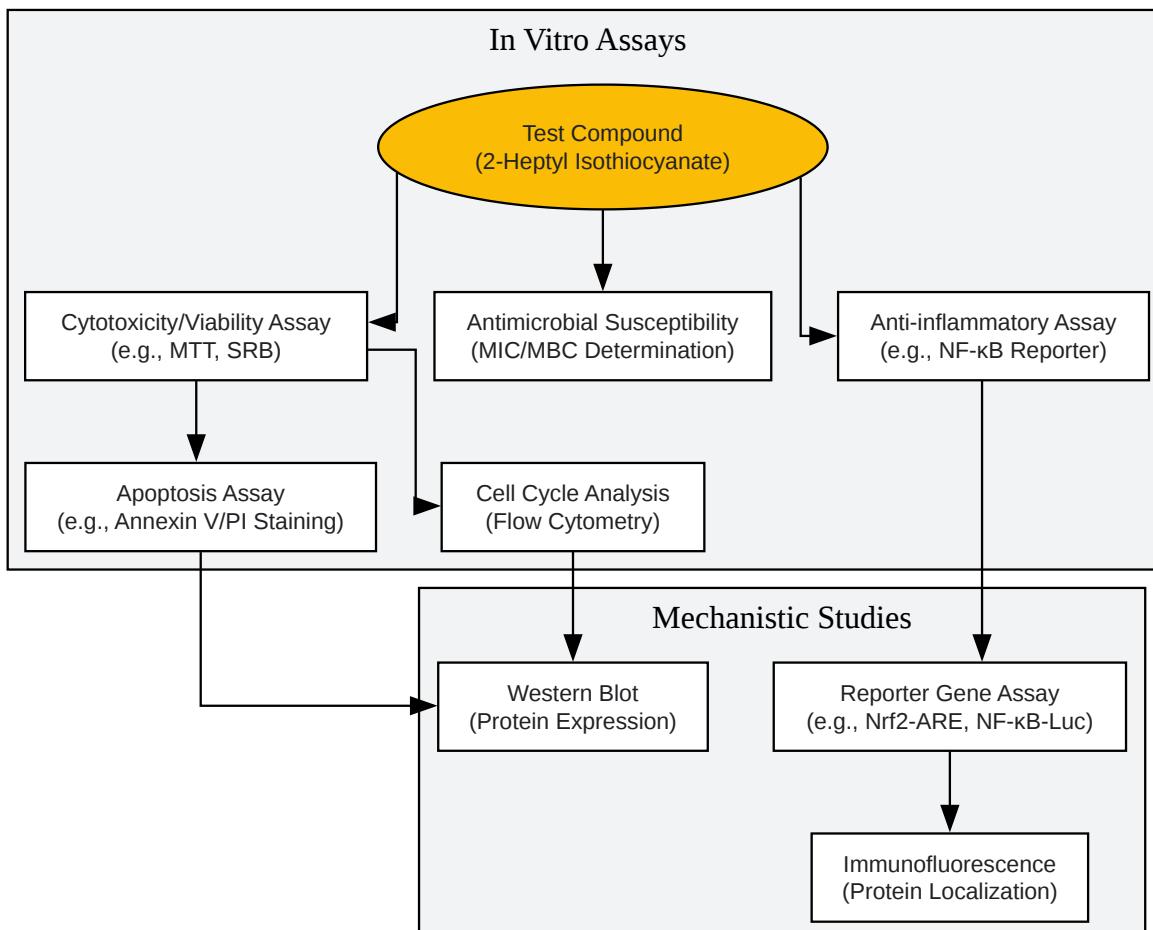
Signaling Pathways Modulated by Isothiocyanates

The diverse biological activities of ITCs stem from their ability to interact with and modulate key cellular signaling pathways.

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. ITCs, being electrophiles, can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective genes, including those encoding for Phase II detoxifying enzymes and antioxidant proteins.





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